molecular formula C20H29N3O3 B5671541 N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

Cat. No. B5671541
M. Wt: 359.5 g/mol
InChI Key: XRPMDFOGQMIIOH-OAHLLOKOSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, closely related to the compound , involves multi-component reactions (MCRs) that efficiently combine multiple reactants under specific conditions. For instance, derivatives of 8-oxa-2,4-diazaspiro[5.5]undecane have been synthesized via one-pot MCRs catalyzed by Et3N, showcasing the versatility of spirocyclic compounds in chemical synthesis (Li et al., 2014). Similarly, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of 4-substituted pyridines, indicating a methodological approach for the synthesis of complex spirocyclic structures (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been thoroughly examined through X-ray diffraction and NMR spectroscopy. The study of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, for example, revealed that certain substituents are positioned in an equatorial manner on the dioxopyran ring, demonstrating the influence of molecular structure on the compound's physical and chemical properties (Kirillov et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives includes a range of transformations and reactions. For instance, the electrochemical behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been investigated, revealing specific oxidation and reduction products, which highlights the redox versatility of these compounds (Abou-Elenien et al., 1991).

properties

IUPAC Name

N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15(16-4-6-17(26-3)7-5-16)21-19(25)23-12-10-20(11-13-23)9-8-18(24)22(2)14-20/h4-7,15H,8-14H2,1-3H3,(H,21,25)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPMDFOGQMIIOH-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)N2CCC3(CCC(=O)N(C3)C)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC(=O)N2CCC3(CCC(=O)N(C3)C)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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